(R)-2-(piperazin-2-yl)ethanol dihydrochloride
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Overview
Description
“®-2-(piperazin-2-yl)ethanol dihydrochloride” is a chemical compound with the CAS Number: 1565818-62-3 . Its molecular formula is C6H16Cl2N2O . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “®-2-(piperazin-2-yl)ethanol dihydrochloride” is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m1…/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
“®-2-(piperazin-2-yl)ethanol dihydrochloride” is a solid at room temperature . It has a molecular weight of 203.11 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
New Manufacturing Procedures for Pharmaceuticals : A novel procedure for manufacturing cetirizine dihydrochloride involved the synthesis of new intermediates, showcasing the utility of (R)-2-(piperazin-2-yl)ethanol dihydrochloride in the pharmaceutical manufacturing process (Reiter et al., 2012).
Antitumor Activity : Research into the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides revealed their effects on tumor DNA methylation processes in vitro, highlighting the potential therapeutic applications of these compounds (Hakobyan et al., 2020).
Antimicrobial Activity : Studies on the synthesis and characterization of new organotin complexes containing piperazine as a bidentate ligand provided insights into the structural properties and potential antimicrobial applications of these compounds (Tarassoli & Jarrah, 2013).
Chemical Synthesis and Analysis
Chemical Synthesis Techniques : Research demonstrated optimized technological parameters for synthesizing 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, an important intermediate in pharmaceutical synthesis, indicating the versatility of this compound in chemical synthesis processes (Wang Jin-peng, 2013).
Impurity Detection in Drug Synthesis : A developed gas chromatographic method using flame ionization detection (GC–FID) highlighted the detection of non-chromophoric impurities, including 2-(piperazin-1-yl)ethanol, during the process development of quetiapine hemifumarate, an antipsychotic drug. This underscores the importance of monitoring and controlling impurities in pharmaceutical manufacturing (Jadhav et al., 2010).
Safety and Hazards
Mechanism of Action
: MolPort: ®-2-(piperazin-2-yl)ethanol dihydrochloride : Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473. : Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Behavioural Brain Research, 195(1), 198–213. : Artigas, F. (2013). Serotonin receptors involved in antidepressant effects. Pharmacology & Therapeutics, 137(1), 119–131. : Owens, M. J., & Nemeroff, C. B. (1994). Role of serotonin in the pathophysiology of depression: Focus on the serotonin transporter. Clinical Chemistry, 40(2), 288–295. : Stahl, S. M. (1998). Mechanism of action of
Properties
IUPAC Name |
2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFHLVUORJMPAB-QYCVXMPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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